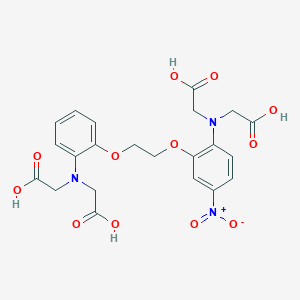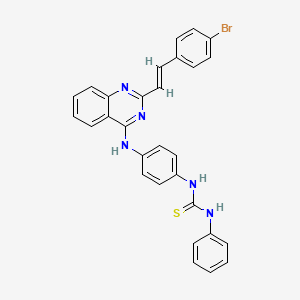
Vegfr-2-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vegfr-2-IN-11 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and spread, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
Vegfr-2-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with enhanced inhibitory activity against VEGFR-2. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
科学的研究の応用
Vegfr-2-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors and to develop new analogs with improved properties
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and to identify potential biomarkers for cancer diagnosis and prognosis
Medicine: Explored as a therapeutic agent in preclinical and clinical studies for the treatment of various cancers, including breast, lung, and colorectal cancers
Industry: Utilized in the development of diagnostic kits and drug screening platforms to identify new VEGFR-2 inhibitors
作用機序
Vegfr-2-IN-11 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the focal adhesion kinase (FAK) pathway .
類似化合物との比較
Similar Compounds
Several compounds are similar to Vegfr-2-IN-11 in terms of their structure and mechanism of action. These include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma .
Uniqueness
This compound is unique due to its high selectivity for VEGFR-2, which minimizes off-target effects and reduces potential side effects compared to other multi-targeted inhibitors. Additionally, its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
特性
分子式 |
C29H22BrN5S |
|---|---|
分子量 |
552.5 g/mol |
IUPAC名 |
1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+ |
InChIキー |
LIDVDAOWBMAFJR-XDHOZWIPSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
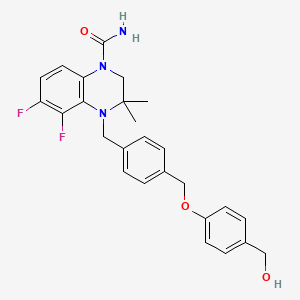
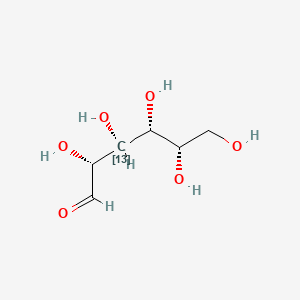
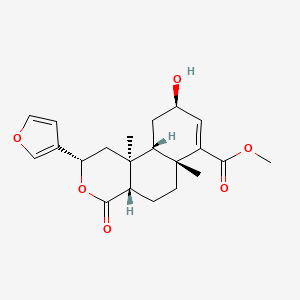
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
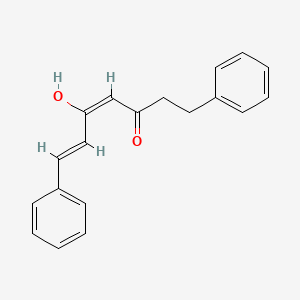
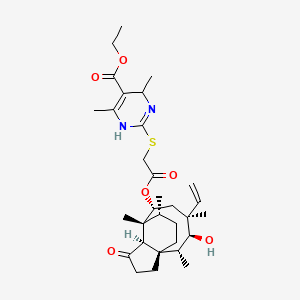
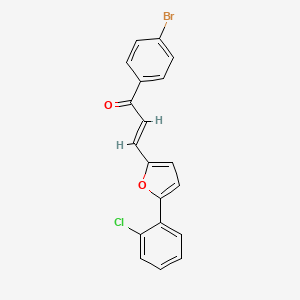
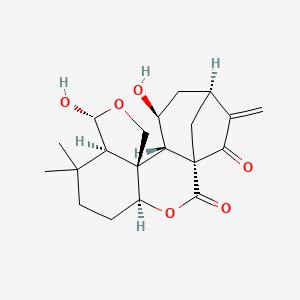
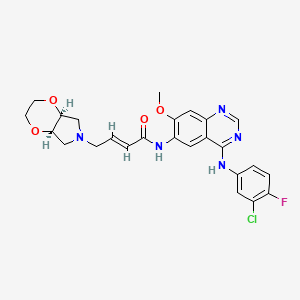

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
